4,7-Diazaspiro[2.5]octan-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Diazaspiro[2.5]octan-8-one is a chemical compound with the CAS Number: 907973-01-7 . It has a molecular weight of 126.16 and its IUPAC name is 4,7-diazaspiro[2.5]octan-8-one .
Synthesis Analysis
A synthesis method of 4,7-diazaspiro[2.5]octane compound has been disclosed in a patent . The method takes a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate as a raw material, and obtains the 4,7-diazaspiro[2.5]octane compound through substitution, addition of a protective group, removal of a protective group and reduction .Molecular Structure Analysis
The molecular formula of 4,7-Diazaspiro[2.5]octan-8-one is C6H10N2O . The InChI code is 1S/C6H10N2O/c9-5-6(1-2-6)8-4-3-7-5/h8H,1-4H2,(H,7,9) .Physical And Chemical Properties Analysis
The physical form of 4,7-Diazaspiro[2.5]octan-8-one is solid . It should be stored in a dark place, sealed in dry, at 2-8°C . The boiling point of the compound is not specified .科学的研究の応用
1. Antihypertensive Activity
4,7-Diazaspiro[2.5]octan-8-one derivatives have been studied for their potential antihypertensive properties. Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4,5]decan-2-ones with different substitutions, revealing alpha-adrenergic blocking properties and potential for reducing orthostatic hypotension (Caroon et al., 1981).
2. Stereochemical Studies
Chiaroni et al. (2000) explored the [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, leading to the creation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. This study highlighted the envelope conformations of the isoxazolidine rings, demonstrating the importance of stereochemistry in such compounds (Chiaroni et al., 2000).
3. Malaria Treatment
Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the malaria parasite Plasmodium falciparum. This research highlighted the potential of such compounds in developing new malaria treatments (Le Manach et al., 2021).
4. Neuroprotective Effects
Toth et al. (1997) synthesized 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, observing their potent inhibitory effects on neural Ca-uptake. These compounds showed promise in protecting against brain edema and memory and learning deficits, indicating their potential in neuroprotection (Toth et al., 1997).
5. Cholinergic Activity Studies
Cignarella et al. (1993) investigated a new series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones for cholinergic activity. Preliminary data suggested these compounds lacked significant cholinergic properties, offering insights into the pharmacological profile of these substances (Cignarella et al., 1993).
6. Hypertension Treatment Candidates
Kato et al. (2013) identified 2,8-diazaspiro[4.5]decane-based derivatives as potent inhibitors for treating hypertension, demonstrating their therapeutic potential in this domain (Kato et al., 2013).
7. T-Type Calcium Channel Antagonists
Fritch and Krajewski (2010) conducted studies on 2,8-diazaspiro[4.5]decan-1-one derivatives as T-type calcium channel antagonists. Their research provided valuable structure-activity relationships, contributing to the understanding of these compounds in modulating calcium channels (Fritch & Krajewski, 2010).
8. Antitubercular Lead Identification
Lukin et al. (2023) developed compounds from a 2,6-diazaspiro[3.4]octane building block, identifying a potent antitubercular lead with significant inhibitory activity against Mycobacterium tuberculosis (Lukin et al., 2023).
9. Radioprotective Agent Synthesis
Shapiro et al. (1968) synthesized 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, showing potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro et al., 1968).
10. Chitin Synthase Inhibitors and Antifungal Agents
Li et al. (2019) designed and synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives, evaluating them as chitin synthase inhibitors and antifungal agents. These compounds exhibited significant activity against fungal pathogens, highlighting their potential in antifungal therapy (Li et al., 2019).
Safety and Hazards
特性
IUPAC Name |
4,7-diazaspiro[2.5]octan-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-6(1-2-6)8-4-3-7-5/h8H,1-4H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLZGHJDIDSIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
907973-01-7 |
Source
|
Record name | 4,7-diazaspiro[2.5]octan-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。